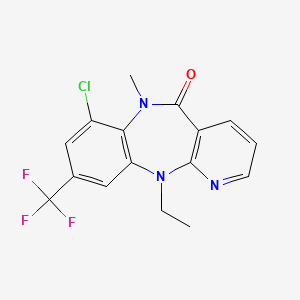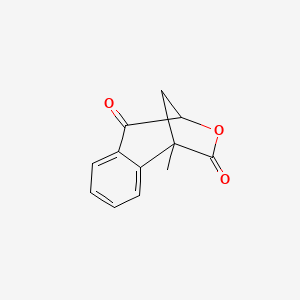
1,4-Methano-3-benzoxepin-2,5(1H,4H)-dione, 1-methyl-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1,4-Methano-3-benzoxepin-2,5(1H,4H)-dione, 1-methyl- is a synthetic organic compound that belongs to the class of benzoxepins
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1,4-Methano-3-benzoxepin-2,5(1H,4H)-dione, 1-methyl- typically involves the following steps:
Cyclization Reaction: Starting from a suitable precursor, a cyclization reaction is carried out to form the benzoxepin ring system. This can be achieved using reagents such as Lewis acids or bases under controlled temperature and pressure conditions.
Functional Group Modification: The introduction of the methano and dione groups is achieved through specific functional group transformations. This may involve oxidation, reduction, or substitution reactions using appropriate reagents.
Industrial Production Methods
In an industrial setting, the production of 1,4-Methano-3-benzoxepin-2,5(1H,4H)-dione, 1-methyl- may involve:
Batch Processing: Utilizing large-scale reactors to carry out the cyclization and functional group modification reactions.
Continuous Flow Synthesis: Implementing continuous flow reactors to enhance reaction efficiency and yield.
化学反应分析
Types of Reactions
1,4-Methano-3-benzoxepin-2,5(1H,4H)-dione, 1-methyl- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced derivatives.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, leading to the formation of substituted benzoxepin derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, under anhydrous conditions.
Substitution: Halogenating agents, nucleophiles, electrophiles, under controlled temperature and solvent conditions.
Major Products Formed
The major products formed from these reactions include oxidized, reduced, and substituted derivatives of 1,4-Methano-3-benzoxepin-2,5(1H,4H)-dione, 1-methyl-.
科学研究应用
Chemistry: Used as a building block in organic synthesis to create complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials and chemical processes.
作用机制
The mechanism of action of 1,4-Methano-3-benzoxepin-2,5(1H,4H)-dione, 1-methyl- involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, or other biomolecules, leading to modulation of their activity.
Pathways Involved: The compound may influence various biochemical pathways, including signal transduction, gene expression, and metabolic processes.
相似化合物的比较
Similar Compounds
1,4-Methano-3-benzoxepin-2,5(1H,4H)-dione: Lacks the methyl group, leading to different chemical and biological properties.
Benzoxepin-2,5-dione: A simpler structure without the methano group, resulting in distinct reactivity and applications.
属性
CAS 编号 |
24230-01-1 |
|---|---|
分子式 |
C12H10O3 |
分子量 |
202.21 g/mol |
IUPAC 名称 |
1-methyl-10-oxatricyclo[7.2.1.02,7]dodeca-2,4,6-triene-8,11-dione |
InChI |
InChI=1S/C12H10O3/c1-12-6-9(15-11(12)14)10(13)7-4-2-3-5-8(7)12/h2-5,9H,6H2,1H3 |
InChI 键 |
QJDHCAYAUUBAOV-UHFFFAOYSA-N |
规范 SMILES |
CC12CC(C(=O)C3=CC=CC=C31)OC2=O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


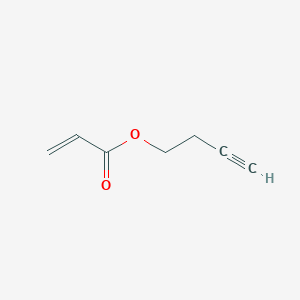
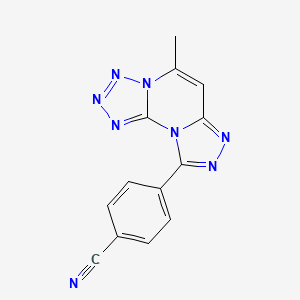
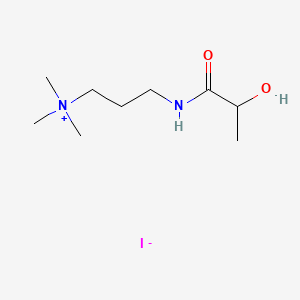
![6-Methyl-2-(trifluoromethyl)-3H-imidazo[4,5-c]pyridine](/img/structure/B12812930.png)

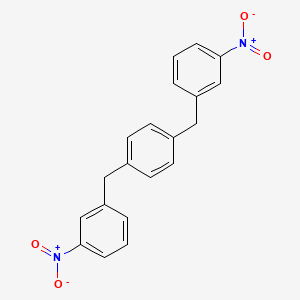
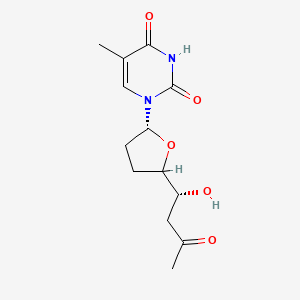

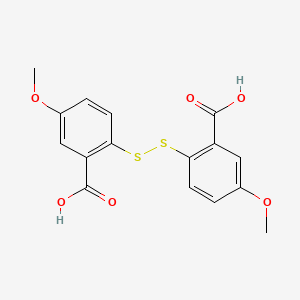
![(2S,3R,5R)-3-(Chloromethyl)-3-methyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid](/img/structure/B12812968.png)
![2-[(E)-Phenyldiazenyl][1,3]thiazolo[3,2-a]benzimidazol-3(2H)-one](/img/structure/B12812989.png)
